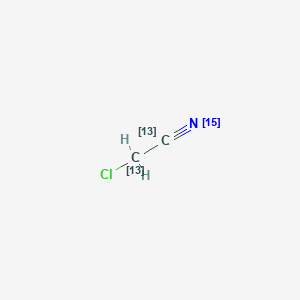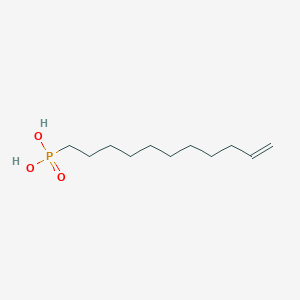
10-Undecenylphosphonic acid
Descripción general
Descripción
10-Undecenylphosphonic acid is a coupling agent used as a promoter for vinyl-addition . It specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .
Synthesis Analysis
The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions . It can also be achieved in the presence of Adam’s catalyst (PtO2) and hydrogen . The this compound specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular weight of this compound is 232.26 . The empirical formula is C11H21O3P . The structure of self-assembled undecenyl phosphonic acid layers developed on different stainless steel surfaces has been studied .Chemical Reactions Analysis
The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a shelf life of 3 years under the recommended conditions . The color of this compound is white .Aplicaciones Científicas De Investigación
Quantum Dot Surface Chemistry
10-Undecenylphosphonic acid plays a crucial role in the surface chemistry of cesium lead halide perovskites, a type of quantum dot. These quantum dots are significant for various applications, but their properties heavily rely on surface chemistry. Research by Smock, Williams, and Brutchey (2018) demonstrates that this compound undergoes irreversible ligand exchange on CsPbBr3 quantum dots, highlighting its potential in modifying quantum dot surfaces for improved performance in electronic and optoelectronic devices (Smock, Williams, & Brutchey, 2018).
Renewable Polyamide Structures
Goethals et al. (2014) utilized a derivative of 10-undecenoic acid for the synthesis of renewable polyamide structures. These structures, featuring amide moieties in both polymer backbones and side chains, exhibit properties dependent on the chemical identity and length of the side chain. This research opens avenues for using this compound derivatives in creating diverse and sustainable polymeric materials with varied physical properties (Goethals, Martens, Espeel, Berg, & De Prez, 2014).
Anticorrosion Applications
A study by Telegdi and Abohalkuma (2018) explores the use of self-assembled molecular layers of undecenyl phosphonic acid on carbon steel surfaces for anticorrosion purposes. Their research indicates that post-treatments of these layers lead to denser structures, significantly enhancing their anticorrosion capabilities. This application is particularly relevant in industries where metal corrosion is a concern (Telegdi & Abohalkuma, 2018).
Surface Functionalization in Biosensors
Zhang et al. (2010) investigated the functionalization of zinc oxide surfaces using carboxyalkylphosphonic acids, including derivatives of this compound. This functionalization is critical for developing biosensors and bioelectronics, as it allows for stable immobilization of biomolecules on the sensor surfaces. The study expands the application of phosphonic acid-based surface functionalization in sensing technologies (Zhang, Kong, Xu, Su, Gao, & Cheng, 2010).
Photodegradation Studies
Lesueur, Pfeffer, and Fuerhacker (2005) conducted a study on the photodegradation of phosphonates, including compounds related to this compound. Understanding the degradation pathways and products of these compounds is essential for assessing their environmental impact and for developing more sustainable and eco-friendlychemical products. Their research provides valuable insights into the behavior of phosphonates under UV light and the presence of iron, which is crucial for environmental science and waste management (Lesueur, Pfeffer, & Fuerhacker, 2005).
Synthesis of Functional Polyesters
Li, Wang, Ma, Bai, and Bai (2014) explored the synthesis of functional polyesters using 10-undecenoic acid derived from ricin oil. Their study demonstrates the feasibility of incorporating various functional groups into polyesters, which can be used in multiple industrial applications. This research is significant for the development of new materials with specific properties, contributing to advances in material science (Li, Wang, Ma, Bai, & Bai, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is a coupling agent that specifically reacts with azide functions .
Mode of Action
10-Undecenylphosphonic acid interacts with its targets through a process known as “Click Chemistry”. This involves the formation of a 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and drug discovery.
Análisis Bioquímico
Biochemical Properties
10-Undecenylphosphonic acid is known to react with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This suggests that it can interact with enzymes, proteins, and other biomolecules that contain azide functions .
Cellular Effects
Given its biochemical properties, it is plausible that it could influence cell function by interacting with azide-containing biomolecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with azide functions to form 1,2,3-triazoles .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to have a shelf life of three years under recommended conditions .
Metabolic Pathways
Given its ability to form 1,2,3-triazoles with azide functions, it may interact with enzymes or cofactors involved in azide metabolism .
Transport and Distribution
Given its biochemical properties, it may interact with transporters or binding proteins that recognize its structural features .
Subcellular Localization
Given its biochemical properties, it may localize to regions of the cell where azide-containing biomolecules are present .
Propiedades
IUPAC Name |
undec-10-enylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBCYGYPMSTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620576 | |
| Record name | Undec-10-en-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867258-92-2 | |
| Record name | Undec-10-en-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



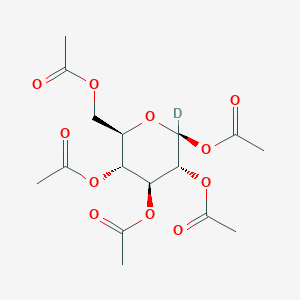
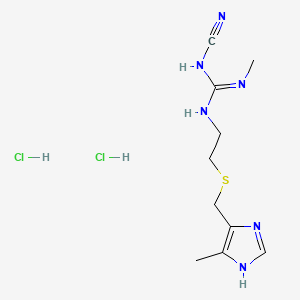




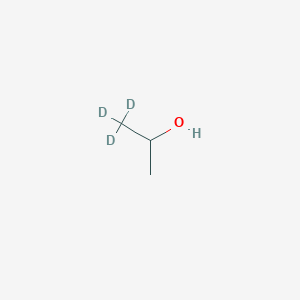
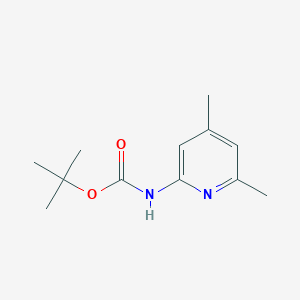
![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)
![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)
